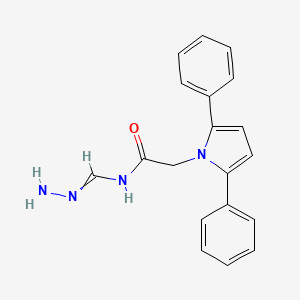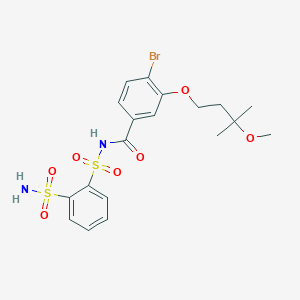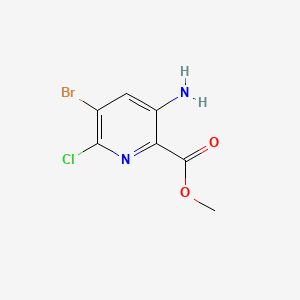![molecular formula C16H12F3NO5S2 B13932767 6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl](/img/structure/B13932767.png)
6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl is a compound belonging to the benzo[de]isoquinoline-1,3-dione family. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, characterized by the presence of an isopropylthio group, makes it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to the formation of imines, amines, thioureas, and hydrazones . The reaction conditions often include the use of palladium or copper catalysts under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be functionalized further to form derivatives such as imines, amines, thioureas, and hydrazones .
Common Reagents and Conditions
Common reagents used in these reactions include ethylenediamine, hydrazine, and aromatic aldehydes . The reactions are typically carried out under conditions that favor the formation of the desired products, such as the use of catalysts like palladium or copper .
Major Products
The major products formed from these reactions include imines, amines, thioureas, and hydrazones . These derivatives exhibit unique properties that make them useful in various applications.
Applications De Recherche Scientifique
6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a chemosensor for the detection of anions.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties.
Industry: It is used in the development of materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl involves its interaction with specific molecular targets. The compound acts as a chemosensor through the photoinduced electron transfer (PET) effect . This mechanism allows it to selectively detect anions and other species in various environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other derivatives of benzo[de]isoquinoline-1,3-dione, such as those containing aminoalkyl or hydrazine fragments . These compounds share structural similarities but differ in their functional groups and properties.
Uniqueness
The uniqueness of 6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl lies in its isopropylthio group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with molecular targets.
Propriétés
Formule moléculaire |
C16H12F3NO5S2 |
|---|---|
Poids moléculaire |
419.4 g/mol |
Nom IUPAC |
(1,3-dioxo-6-propan-2-ylsulfanylbenzo[de]isoquinolin-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C16H12F3NO5S2/c1-8(2)26-12-7-6-11-13-9(12)4-3-5-10(13)14(21)20(15(11)22)25-27(23,24)16(17,18)19/h3-8H,1-2H3 |
Clé InChI |
NQTJUQBJKRWTSH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















